2-{3-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{3-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and naphthyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a probe for studying biological processes.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{3-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar structural features and biological activities.
Pyrazolo[4,3-d]thiazoles: Known for their anticancer properties.
Pyrazolo[3,4-b][1,4]thiazines: Studied for their potential as topoisomerase II alpha inhibitors
Uniqueness
2-{3-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 with high potency makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C23H16N6O |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-[3-(naphthalen-2-yloxymethyl)phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H16N6O/c1-2-6-17-11-19(9-8-16(17)5-1)30-13-15-4-3-7-18(10-15)21-26-23-20-12-25-27-22(20)24-14-29(23)28-21/h1-12,14H,13H2,(H,25,27) |
InChI Key |
KIECDJLYBJYYIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C4=NN5C=NC6=C(C5=N4)C=NN6 |
Origin of Product |
United States |
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